5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one
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Overview
Description
“5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is a chemical compound that has been used in the synthesis of various chelates and phosphors . It has been used in the development of blue emissive Iridium(III) phosphors for solution-processed OLEDs .
Synthesis Analysis
The synthesis of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” involves regioselective syntheses of imidazo[4,5-b]pyrazin-2-ylidene based chelates . The synthesis process is conducted under N2 and monitored using precoated TLC plates .Molecular Structure Analysis
The molecular structure of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .Scientific Research Applications
Phleomycin Amplification : A series of 1H-imidazo[4,5-b]pyrazines, including 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, were examined for their potential to amplify the effects of phleomycin, a chemotherapeutic agent (Barlin & Ireland, 1984).
Pharmacological Properties : Certain imidazo[1,2-alpha]pyrazine derivatives, closely related to 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, demonstrated uterine-relaxing, antibronchospastic activities, and cardiac-stimulating properties in vitro and in vivo (Sablayrolles et al., 1984).
Synthesis of Anticancer and Antimicrobial Agents : Compounds derived from 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one exhibited significant antibacterial, antifungal, and anticancer activities, suggesting its potential as a template for developing new therapeutic agents (Shelke et al., 2017).
Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, structurally similar to 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, were found effective as corrosion inhibitors for mild steel in acidic environments, showcasing its potential in materials science (Saady et al., 2021).
Imidazo[4,5-b]pyridines Synthesis : Facile synthesis methods for imidazo[4,5-b]pyridines and pyrazines were developed, providing quicker access to these compounds for various applications (Rosenberg et al., 2012).
Luminescence Applications : Imidazo[1,2-a]pyrazin-3(7H)-one compounds, related to 5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one, have been studied for their luminescent properties, particularly in bioluminescence and chemiluminescence applications (Teranishi, 2007).
properties
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWRTKKDFEAEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=O)N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743157 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one | |
CAS RN |
1260763-85-6 |
Source
|
Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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